molecular formula C11H9N5O4 B10948714 N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10948714
M. Wt: 275.22 g/mol
InChI Key: KLZSZKKALVEYGQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carbamoylphenyl and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The reaction is carried out in a solvent like dichloromethane, and the intermediate product is isolated and purified before further reactions .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process involves the use of safer and more cost-effective reagents and solvents. The overall yield of the industrial process can be higher than 78%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various other functionalized compounds .

Scientific Research Applications

N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a carbamoylphenyl and nitro group makes it versatile for various applications, particularly in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9N5O4/c12-10(17)6-1-3-7(4-2-6)14-11(18)9-8(16(19)20)5-13-15-9/h1-5H,(H2,12,17)(H,13,15)(H,14,18)

InChI Key

KLZSZKKALVEYGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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